molecular formula C17H24N2O B2593546 N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide CAS No. 852137-01-0

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide

Cat. No.: B2593546
CAS No.: 852137-01-0
M. Wt: 272.392
InChI Key: BMBUAGHYIDMJNF-UHFFFAOYSA-N
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Description

The compound “N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide” is a type of indole derivative . Indole derivatives are a significant class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar indole derivatives often involves several steps, including the condensation of indole with a suitable amine and subsequent functional group transformations .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Benzyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate, contains multiple bonds, aromatic bonds, and several ring structures .

Scientific Research Applications

Polymerization and Chiral Induction

Research by Tabei et al. (2003) on achiral N-propargylamides, including compounds structurally similar to N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide, demonstrated the ability to induce a predominant helix sense in polymers through the addition of chiral alcohols or amines. This finding suggests potential applications in creating stereoregular structures with specific optical properties, which could be of interest in materials science and nanotechnology (Tabei, Nomura, Sanda, & Masuda, 2003).

Neurological Research

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative of a similar compound for positron emission tomography (PET) imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This suggests potential applications of this compound in the development of diagnostic tools or therapeutic agents targeting neurological disorders (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).

Synthetic Methodology

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for developing antibiotics. This research highlights the importance of innovative synthetic routes and stereoselective processes, which could be relevant for synthesizing or modifying compounds like this compound for biomedical applications (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Solvent Effects in Chemistry

Studies on the effects of solvents like dimethyl sulfoxide (DMSO) reveal their critical role in influencing the outcomes of chemical reactions, including solvation dynamics, reactivity, and selectivity. Insights from these studies could inform the use of appropriate solvents or reaction conditions when working with this compound in synthetic or analytical chemistry (Moore, 1968).

Metal-Free Organic Transformations

Research by Tan et al. (2016) on metal-free oxidative arylmethylation cascades offers a glimpse into the possibilities of conducting complex organic transformations without metal catalysts. This approach could potentially be applied to the functionalization or modification of this compound, enhancing its utility in organic synthesis and drug development (Tan, Song, Hu, & Li, 2016).

Future Directions

The future directions for research on “N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications . Additionally, the development of novel methods of synthesis could be an important area of future research .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-14(6-2)17(20)18-11-13-7-8-16-15(10-13)9-12(3)19(16)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBUAGHYIDMJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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